molecular formula C13H17N3O2 B4439213 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione

6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B4439213
M. Wt: 247.29 g/mol
InChI Key: HEPOXDYUMRLWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione, also known as ACEA, is a chemical compound that belongs to the quinoxaline family. ACEA has been studied extensively due to its potential therapeutic uses in various medical conditions.

Mechanism of Action

6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione acts on the CB1 receptor in the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, appetite, and mood. 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione has been shown to have a selective agonist effect on the CB1 receptor, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, one limitation is that 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for research on 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione. One area of interest is its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the biochemical and physiological effects of 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione and its potential therapeutic uses in various medical conditions.

Scientific Research Applications

6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione has been studied for its potential therapeutic uses in various medical conditions, including pain, inflammation, and anxiety. It has been shown to have a selective agonist effect on the CB1 receptor, which is a target for the endocannabinoid system. 6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione has also been studied for its potential use in treating drug addiction and as a neuroprotective agent in neurodegenerative diseases.

properties

IUPAC Name

6-amino-1,4-diethyl-7-methylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-4-15-10-6-8(3)9(14)7-11(10)16(5-2)13(18)12(15)17/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPOXDYUMRLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)N)N(C(=O)C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 2
Reactant of Route 2
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 3
Reactant of Route 3
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 4
Reactant of Route 4
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 5
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 6
Reactant of Route 6
6-amino-1,4-diethyl-7-methyl-1,4-dihydro-2,3-quinoxalinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.